4-Thiazolidinone, 2-(5-methyl-2-thienyl)-3-(1,3,4-thiadiazol-2-yl)-
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Overview
Description
2-(5-Methylthiophen-2-yl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one is a heterocyclic compound that contains a thiophene ring, a thiadiazole ring, and a thiazolidinone ring. These types of compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiophen-2-yl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methylthiophene-2-carboxylic acid with thiosemicarbazide to form the intermediate 1,3,4-thiadiazole derivative. This intermediate can then be reacted with chloroacetic acid and a base to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the thiophene and thiadiazole rings.
Reduction: Reduction reactions can occur at various sites, potentially altering the electronic properties of the compound.
Substitution: Substitution reactions, especially electrophilic and nucleophilic substitutions, can modify the functional groups attached to the rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-Methylthiophen-2-yl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential in treating various diseases.
Industry
Industrially, such compounds might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Methylthiophen-2-yl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects. The pathways involved might include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methylthiophen-2-yl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one
- 2-(5-Methylthiophen-2-yl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-thione
- 2-(5-Methylthiophen-2-yl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-ol
Uniqueness
The uniqueness of 2-(5-Methylthiophen-2-yl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one lies in its specific combination of rings and functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Biological Activity
4-Thiazolidinone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article focuses on the compound 4-Thiazolidinone, 2-(5-methyl-2-thienyl)-3-(1,3,4-thiadiazol-2-yl)- , exploring its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure
The compound is characterized by a thiazolidinone ring fused with a thiadiazole moiety and a thienyl substituent. Its molecular formula is C10H9N3OS, and it has a CAS number of 106145-86-2 .
Synthesis
The synthesis of 4-thiazolidinone derivatives typically involves the reaction of hydrazones with thiolactic acid or other thiocarbonyl compounds. For this specific compound, the synthetic pathway includes:
- Formation of Hydrazones : Reacting phenylhydrazine with appropriate aldehydes.
- Cyclization : The hydrazones undergo cyclization with thiolactic acid to form the thiazolidinone structure.
- Characterization : The final product is characterized using spectroscopic techniques such as IR and NMR spectroscopy .
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit promising antimicrobial properties. For example, derivatives similar to 4-thiazolidinone have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 12.5 µg/mL for certain derivatives .
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
2-(4-ethoxyphenyl)-5-methyl-3-(phenylamino)thiazolidin-4-one | 12.5 | M. tuberculosis |
4-Thiazolidinone Derivative | >25 | Various Gram-positive bacteria |
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazolidinones. For instance, hybrid molecules containing thiazolidinone structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer). Specific compounds exhibited IC50 values in the low micromolar range, indicating potent activity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Hybrid Molecule A | MCF-7 | 0.31 |
Hybrid Molecule B | A2780 | 0.60 |
Mechanistic studies suggest that these compounds may induce apoptosis and cell cycle arrest in cancer cells .
Antiviral Activity
Some thiazolidinone derivatives have also been evaluated for antiviral properties. Compounds were tested against various RNA and DNA viruses, showing moderate antiviral activity. For instance, certain derivatives displayed effective inhibition against influenza A virus strains .
Case Studies
- Antitubercular Activity : A study synthesized several thiazolidinone derivatives and evaluated their antimycobacterial activity. Among them, a specific derivative showed significant inhibition against M. tuberculosis, suggesting its potential as a lead compound for further development .
- Cytotoxicity in Cancer Research : Another study assessed the cytotoxic effects of thiazolidinone hybrids on multiple cancer cell lines, revealing that these compounds could effectively inhibit tumor growth while sparing normal cells from toxicity .
Properties
CAS No. |
106145-86-2 |
---|---|
Molecular Formula |
C10H9N3OS3 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-(5-methylthiophen-2-yl)-3-(1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H9N3OS3/c1-6-2-3-7(17-6)9-13(8(14)4-15-9)10-12-11-5-16-10/h2-3,5,9H,4H2,1H3 |
InChI Key |
FDAYKAWBEJAFCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2N(C(=O)CS2)C3=NN=CS3 |
Origin of Product |
United States |
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